molecular formula C22H19ClN2O3 B3888913 5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide

5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide

Cat. No. B3888913
M. Wt: 394.8 g/mol
InChI Key: CDDVCINWDYVQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide, also known as CMMPB, is a chemical compound that has been extensively studied for its potential medicinal applications. It belongs to the class of benzamide derivatives and has been shown to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation, inflammation, and pain. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a group of molecules that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide for lab experiments is its potent biological activity, which makes it a useful tool for studying the mechanisms of cancer, inflammation, and pain. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the study of its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential medicinal applications. It has been shown to exhibit significant activity against several types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

5-chloro-2-methoxy-N-[4-[(3-methylphenyl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-14-4-3-5-18(12-14)25-21(26)15-6-9-17(10-7-15)24-22(27)19-13-16(23)8-11-20(19)28-2/h3-13H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDVCINWDYVQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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